N,N,N',N'-Tetramethyl-1,4-butanediamine
Overview
Description
N,N,N’,N’-Tetramethyl-1,4-butanediamine: is an organic compound with the molecular formula C₈H₂₀N₂ 1,4-Bis(dimethylamino)butane . This compound is a colorless liquid that is soluble in water and organic solvents. It is known for its strong basicity and ability to form complexes with metals, making it useful in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Dimethylation of 1,4-Butanediamine: One common method involves the dimethylation of 1,4-butanediamine using formaldehyde and formic acid. The reaction proceeds as follows: [ \text{H₂N(CH₂)₄NH₂} + 4 \text{CH₂O} + 4 \text{HCOOH} \rightarrow \text{(CH₃)₂N(CH₂)₄N(CH₃)₂} + 4 \text{CO₂} + 4 \text{H₂O} ] This reaction typically requires heating and a catalyst to proceed efficiently.
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Reductive Amination: Another method involves the reductive amination of 1,4-dibromobutane with dimethylamine. The reaction proceeds as follows: [ \text{Br(CH₂)₄Br} + 2 \text{(CH₃)₂NH} + \text{H₂} \rightarrow \text{(CH₃)₂N(CH₂)₄N(CH₃)₂} + 2 \text{HBr} ] This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-1,4-butanediamine often involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method may depend on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N’,N’-Tetramethyl-1,4-butanediamine can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or other reduced products, typically using reducing agents such as lithium aluminum hydride.
Substitution: N,N,N’,N’-Tetramethyl-1,4-butanediamine can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Secondary amines and other reduced products.
Substitution: Substituted amines and other products, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N,N,N’,N’-Tetramethyl-1,4-butanediamine is used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: The compound is used as a base and nucleophile in various organic synthesis reactions, including the formation of carbon-nitrogen bonds.
Biology:
Cell Culture: The compound has been used in cell culture studies to investigate the effects of polyamines on cell proliferation and differentiation.
Medicine:
Drug Development: N,N,N’,N’-Tetramethyl-1,4-butanediamine is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Polymer Production: The compound is used as a curing agent and catalyst in the production of polyurethane and epoxy resins.
Surfactants: It is used in the formulation of surfactants and detergents, enhancing their cleaning and emulsifying properties.
Mechanism of Action
Molecular Targets and Pathways: N,N,N’,N’-Tetramethyl-1,4-butanediamine exerts its effects primarily through its strong basicity and ability to form complexes with metals. In catalytic reactions, it acts as a ligand, coordinating with metal centers to enhance their reactivity. In biological systems, it can interact with cellular components, influencing cell proliferation and differentiation through its polyamine-like properties .
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N,N’,N’-Tetraethylethylenediamine
- N,N,N’,N’-Pentamethyldiethylenetriamine
Comparison:
- N,N,N’,N’-Tetramethyl-1,4-butanediamine has a unique structure with a four-carbon chain separating the two amino groups, which influences its reactivity and complexation behavior.
- N,N,N’,N’-Tetramethyl-1,3-propanediamine has a three-carbon chain, making it more compact and potentially more reactive in certain reactions.
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine has a six-carbon chain, providing more flexibility and different steric effects in reactions.
- N,N,N’,N’-Tetraethylethylenediamine and N,N,N’,N’-Pentamethyldiethylenetriamine have different alkyl substituents and chain lengths, affecting their solubility, basicity, and complexation properties .
Properties
IUPAC Name |
N,N,N',N'-tetramethylbutane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAZEPMQWHPHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059403 | |
Record name | N,N,N',N'-Tetramethyltetramethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-51-3 | |
Record name | N1,N1,N4,N4-Tetramethyl-1,4-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethyldiaminobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediamine, N1,N1,N4,N4-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N',N'-Tetramethyltetramethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetramethyltetramethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAMETHYLDIAMINOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J7765FHLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural role of TMBDA in the formation of thiocyanatocadmates?
A2: TMBDA acts as a templating agent, influencing the structure of thiocyanatocadmates []. For instance, when combined with , TMBDA dictates the formation of either a 1-D linear double-chain structure ([H2(tmba)][Cd2(SCN)6], where tmba = N,N,N',N'-tetramethyl-1,4-butanediamine) or a 3-D open-framework structure based on zigzag anionic chains, depending on the specific substituents on the diamine. This highlights TMBDA's role in directing the self-assembly process and the final architecture of these metal complexes.
Q2: Can TMBDA be utilized in asymmetric synthesis?
A3: Yes, chiral derivatives of TMBDA, specifically (+)-2,3-dimethoxy-N,N,N′,N′-tetramethyl-1,4-butanediamine, have been explored as chiral auxiliaries in asymmetric synthesis []. Studies have shown that using a mixture of this chiral TMBDA derivative with other chiral components in reactions of butyllithium with aldehydes at low temperatures can lead to enantiomeric excesses up to 40%. This demonstrates the potential of TMBDA derivatives for influencing stereoselectivity in organic reactions.
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